N-Acetyl-5-hydroxytryptamine
Overview
Description
Mechanism of Action
Target of Action
N-Acetyl-5-hydroxytryptamine, also known as N-acetylserotonin, primarily targets the TrkB receptor . This receptor is part of the neurotrophin receptor family and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity .
Mode of Action
N-acetylserotonin interacts with its target, the TrkB receptor, by activating it . This activation triggers a series of intracellular signaling cascades that lead to various physiological responses . .
Biochemical Pathways
N-acetylserotonin is a precursor of melatonin, a hormone that regulates sleep and wake cycles . It is synthesized from serotonin through the action of the enzyme aralkylamine N-acetyltransferase . It is then converted to melatonin by acetylserotonin O-methyltransferase . This process is part of the tryptophan metabolism pathway .
Pharmacokinetics
It is known that the compound can be taken up by the body from the growth medium . More research is needed to fully understand the ADME properties of N-acetylserotonin and their impact on its bioavailability.
Result of Action
N-acetylserotonin has several effects at the molecular and cellular levels. It has been reported to have antioxidant and anti-aging actions . It also has a protective effect against β-amyloid-induced neurotoxicity , which is a key factor in the development of Alzheimer’s disease.
Action Environment
The action of N-acetylserotonin is influenced by environmental factors such as light exposure. It is synthesized in the pineal gland and its production greatly depends on the endogenous circadian clock located in the suprachiasmatic nucleus and the retina’s exposure to different light intensities . This synchronization with the photoperiod suggests that the efficacy and stability of N-acetylserotonin could be influenced by environmental light conditions .
Biochemical Analysis
Biochemical Properties
N-Acetyl-5-hydroxytryptamine interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the essential amino acid tryptophan . The synthesis of this compound involves key enzymes such as Tryptophan Hydroxylase (TPH) and Aromatic Amino Acid Decarboxylase (AADC) . These interactions are crucial for the biosynthesis of serotonin and melatonin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It contributes to neuronal survival, proliferation, and differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antioxidant and antiaging actions, and it helps maintain the optimal fluidity of biological membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate the TrkB receptor , which plays a key role in the nervous system.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the levels of this compound can affect the levels of a number of reactive oxygen species (ROS) metabolites . Moreover, its levels decreased under salt stress in plants .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the melatonin synthesis pathway, which starts from tryptophan . This pathway involves several enzymes and cofactors, including TPH and AADC .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It has been found that the proteins encoded by the serotonin N-acetyltransferase genes (SNAT1/2), which are involved in the biosynthesis of melatonin, are localized in the chloroplasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-5-hydroxytryptamine can be synthesized through the acetylation of serotonin (5-hydroxytryptamine) using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound involves the enzymatic conversion of serotonin to this compound using serotonin N-acetyltransferase . This method is preferred due to its high specificity and efficiency. The process can be scaled up using bioreactors to produce large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-hydroxytryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-5-hydroxyindole-3-acetic acid.
Reduction: Reduction reactions can convert it back to serotonin.
Substitution: It can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: N-acetyl-5-hydroxyindole-3-acetic acid.
Reduction: Serotonin.
Substitution: Various this compound derivatives.
Scientific Research Applications
N-Acetyl-5-hydroxytryptamine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of melatonin and other indole derivatives.
Biology: Studies focus on its role in circadian rhythm regulation and its neuroprotective effects.
Medicine: Research explores its potential therapeutic effects in neurodegenerative diseases and its antioxidant properties.
Industry: It is used in the production of melatonin supplements and other health-related products.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-acetyl-5-hydroxytryptamine is a direct precursor to melatonin and shares many of its biological functions.
Serotonin: It is synthesized from serotonin and can be converted back to serotonin through reduction reactions.
5-Hydroxytryptophan: A precursor to serotonin, which can be further converted to this compound.
Uniqueness
This compound is unique in its dual role as both a precursor to melatonin and a compound with its own biological activities. Its ability to regulate circadian rhythms and provide neuroprotective effects makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAWJSIDNICKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153106 | |
Record name | N-Acetylserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylserotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500457 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1210-83-9 | |
Record name | N-Acetylserotonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylserotonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetylserotonin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetylserotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLSEROTONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TO3C82WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylserotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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